molecular formula C8H17NO3S B2402174 2-Cyclohexyloxyethanesulfonamide CAS No. 1342119-54-3

2-Cyclohexyloxyethanesulfonamide

Cat. No.: B2402174
CAS No.: 1342119-54-3
M. Wt: 207.29
InChI Key: GTMXGJVOEHFKOF-UHFFFAOYSA-N
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Description

2-Cyclohexyloxyethanesulfonamide is an organic compound with the molecular formula C8H17NO3S. It is characterized by the presence of a cyclohexyloxy group attached to an ethanesulfonamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

2-Cyclohexyloxyethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Safety and Hazards

The safety information for 2-Cyclohexyloxyethanesulfonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxyethanesulfonamide typically involves the reaction of cyclohexanol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyloxyethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 2-Cyclohexyloxyethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the cyclohexyloxy group can interact with hydrophobic regions of biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyloxyethanesulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonamide.

    Cyclohexyloxyethanamine: Contains an amine group instead of a sulfonamide.

    Cyclohexyloxyethanesulfonyl chloride: A precursor in the synthesis of 2-Cyclohexyloxyethanesulfonamide.

Uniqueness

This compound is unique due to its combination of a cyclohexyloxy group and a sulfonamide moiety, which imparts specific chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

2-cyclohexyloxyethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMXGJVOEHFKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342119-54-3
Record name 2-(cyclohexyloxy)ethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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